molecular formula C17H11Cl2F2NO3 B12341457 methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate

methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate

Cat. No.: B12341457
M. Wt: 386.2 g/mol
InChI Key: XTQJQEBEIOJGQP-ONVQNEPESA-N
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Description

Methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbonyl group and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate typically involves the following steps:

    Formation of the Enone Backbone: The enone backbone can be synthesized through an aldol condensation reaction between an aldehyde and a ketone under basic conditions.

    Introduction of Substituents: The dichloro and fluorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Formation of the Iminomethyl Group: The iminomethyl group can be formed through a condensation reaction between an amine and an aldehyde.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for yield and purity, and the process would be scaled up using continuous flow reactors or batch reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biological Probes: The compound can be used as a probe to study enzyme activities or receptor binding.

Medicine

    Drug Development: It may serve as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (Z)-3-(2,4-dichlorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate
  • Methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxyprop-2-enoate

Uniqueness

The uniqueness of methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H11Cl2F2NO3

Molecular Weight

386.2 g/mol

IUPAC Name

methyl (Z)-3-(2,4-dichloro-5-fluorophenyl)-2-[(4-fluorophenyl)iminomethyl]-3-hydroxyprop-2-enoate

InChI

InChI=1S/C17H11Cl2F2NO3/c1-25-17(24)12(8-22-10-4-2-9(20)3-5-10)16(23)11-6-15(21)14(19)7-13(11)18/h2-8,23H,1H3/b16-12-,22-8?

InChI Key

XTQJQEBEIOJGQP-ONVQNEPESA-N

Isomeric SMILES

COC(=O)/C(=C(/C1=CC(=C(C=C1Cl)Cl)F)\O)/C=NC2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C(=C(C1=CC(=C(C=C1Cl)Cl)F)O)C=NC2=CC=C(C=C2)F

Origin of Product

United States

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